molecular formula C15H16O8 B192402 Skimmin CAS No. 93-39-0

Skimmin

Cat. No.: B192402
CAS No.: 93-39-0
M. Wt: 324.28 g/mol
InChI Key: VPAOSFFTKWUGAD-UHFFFAOYSA-N
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Description

Skimmin, also known as 7-O-β-D-glucopyranosylumbelliferone, is a glucoside of umbelliferone. It is a naturally occurring coumarin derivative found in various plants, including Hydrangea paniculata. This compound is known for its anti-inflammatory and antioxidant properties, making it a compound of interest in both medicinal and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Skimmin can be synthesized through enzymatic and whole-cell catalysis. One common method involves the use of uridine diphosphate glycosyltransferase from Bacillus licheniformis, cytochrome P450BM3 variant from Bacillus megaterium, and O-methyltransferase from Streptomyces avermitilis. These enzymes facilitate the glycosylation of umbelliferone to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant sources, particularly Hydrangea paniculata. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Skimmin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Skimmin has a wide range of applications in scientific research:

Mechanism of Action

Skimmin exerts its effects primarily through its anti-inflammatory and antioxidant activities. It inhibits the deposition of immune complexes and reduces inflammation by modulating various molecular pathways. This compound targets enzymes and receptors involved in inflammatory responses, such as cyclooxygenase and nuclear factor-kappa B (NF-κB) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its glycosylated structure, which enhances its water solubility and bioavailability compared to its aglycone form, umbelliferone. This glycosylation also contributes to its distinct pharmacological profile, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8/c16-6-10-12(18)13(19)14(20)15(23-10)21-8-3-1-7-2-4-11(17)22-9(7)5-8/h1-5,10,12-16,18-20H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAOSFFTKWUGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871579
Record name 2-Oxo-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-39-0
Record name Skimmin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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